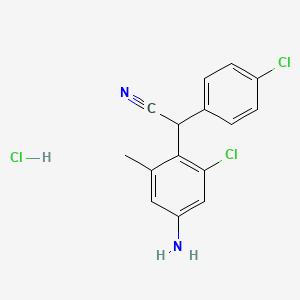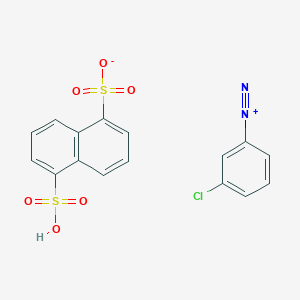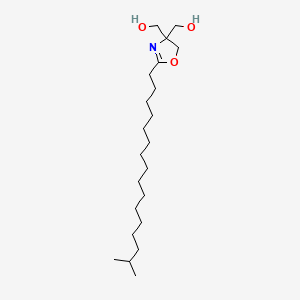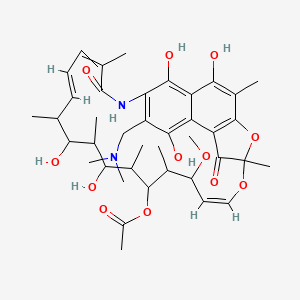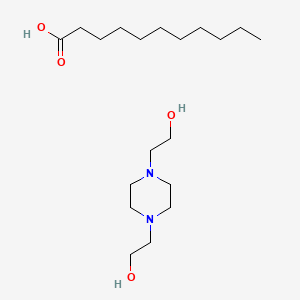
Einecs 300-998-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is identified by its CAS number 93966-46-2 and has the molecular formula C11H22O2.C8H18N2O2 . It is a combination of undecanoic acid and 1,4-piperazinediethanol in a 1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid compound with 1,4-piperazinediethanol typically involves the reaction of undecanoic acid with 1,4-piperazinediethanol under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid compound with 1,4-piperazinediethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Undecanoic acid compound with 1,4-piperazinediethanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of undecanoic acid compound with 1,4-piperazinediethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. It may also interact with enzymes and proteins, leading to the inhibition of their activity and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A fatty acid with antimicrobial properties.
1,4-Piperazinediethanol: A compound used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
Undecanoic acid compound with 1,4-piperazinediethanol is unique due to its combination of undecanoic acid and 1,4-piperazinediethanol, which imparts distinct chemical and biological properties. This combination enhances its effectiveness as an antimicrobial agent and broadens its range of applications compared to its individual components .
Properties
CAS No. |
93966-46-2 |
|---|---|
Molecular Formula |
C19H40N2O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C8H18N2O2/c1-2-3-4-5-6-7-8-9-10-11(12)13;11-7-5-9-1-2-10(4-3-9)6-8-12/h2-10H2,1H3,(H,12,13);11-12H,1-8H2 |
InChI Key |
ITKVGBFRLBEJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.C1CN(CCN1CCO)CCO |
Related CAS |
93882-29-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


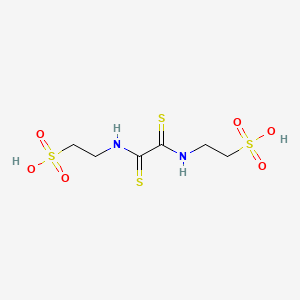
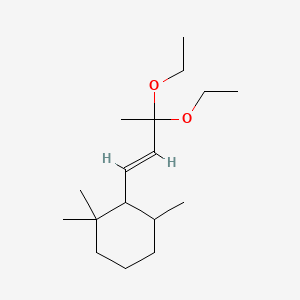

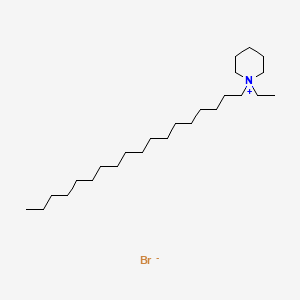
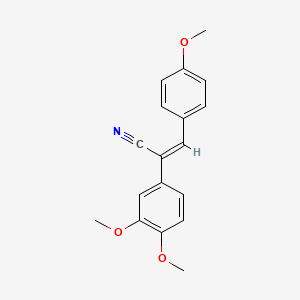
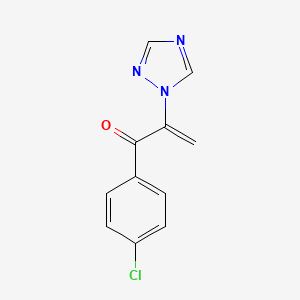

![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
